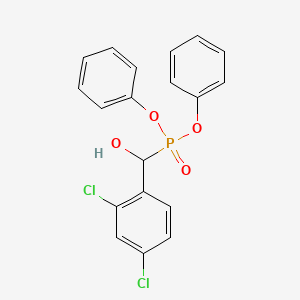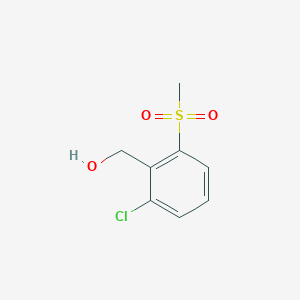
(2-Chloro-6-fluorophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Chloro-6-fluorophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of this compound . Pyrrolidine is widely used by medicinal chemists to create compounds for treating human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as the one , can be achieved through various synthetic strategies . One approach involves constructing the ring from different cyclic or acyclic precursors . Another method involves functionalizing preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .科学的研究の応用
Crystal and Molecular Structure Analysis
One study focused on the synthesis and characterization of a related compound, (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone. This compound was synthesized, spectroscopically characterized, and confirmed through X-ray diffraction (XRD) study, highlighting its crystal structure in the monoclinic space group P21/c. This research contributes to understanding the structural features of chloro and fluoro-substituted compounds which are crucial for designing compounds with desired physical and chemical properties (Lakshminarayana et al., 2009).
Synthesis and Biological Evaluation
Another area of application involves the development of compounds for potential therapeutic uses. For instance, novel pyrazoline derivatives have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. These compounds, including variants such as (1-phenyl-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives, have shown promising results in biological assays. The microwave irradiation method used in their synthesis proved to be efficient, offering higher yields and environmental benefits. Such research underscores the potential of fluoro and chloro-substituted compounds in developing new therapeutics (Ravula et al., 2016).
Antimicrobial and Antimycobacterial Activity
Compounds derived from or related to (2-Chloro-6-fluorophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone have also been studied for their antimicrobial properties. For example, nicotinic acid hydrazide derivatives have been evaluated for their antimycobacterial activity. These findings are crucial for the ongoing search for new agents to combat microbial and mycobacterial infections, providing a foundation for further development and optimization of antimicrobial agents (R.V.Sidhaye et al., 2011).
Molecular Docking and Antimicrobial Activity Studies
The molecular structure, spectroscopic, and quantum chemical analysis of specific chloro and fluoro-substituted compounds have been conducted, accompanied by molecular docking and antimicrobial activity studies. These comprehensive analyses help in understanding the interaction mechanisms of such compounds with biological targets and their potential efficacy as antimicrobial agents. This multidisciplinary approach combines computational and experimental methodologies to explore the therapeutic potential of these compounds (Sivakumar et al., 2021).
特性
IUPAC Name |
(2-chloro-6-fluorophenyl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O2/c16-11-2-1-3-12(17)14(11)15(21)20-7-4-10(9-20)22-13-8-18-5-6-19-13/h1-3,5-6,8,10H,4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGLCNSCSQEQDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2680950.png)

![3,4,5-triethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2680952.png)
![N-(3,4-dimethoxyphenethyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2680953.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2680958.png)


